molecular formula C8H14O2 B13905186 (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol

Cat. No.: B13905186
M. Wt: 142.20 g/mol
InChI Key: FBICIPAOAQNHBX-UHFFFAOYSA-N
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Description

(5-Methyl-3-oxabicyclo[311]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol typically involves the formation of the oxabicycloheptane ring system followed by the introduction of the methanol group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the methanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol
  • (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol

Uniqueness

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C8H14O2/c1-7-2-8(3-7,4-9)6-10-5-7/h9H,2-6H2,1H3

InChI Key

FBICIPAOAQNHBX-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)CO

Origin of Product

United States

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